5-Ethenylisoquinolin-6-amine
Overview
Description
5-Ethenylisoquinolin-6-amine is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridine ring This compound is characterized by the presence of an ethenyl group at the 5th position and an amine group at the 6th position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylisoquinolin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Combes/Conrad–Limpach reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration under strong acidic conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Ethylisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Ethenylisoquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenylisoquinolin-6-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ethenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the ethenyl and amine groups.
5-Ethylisoquinolin-6-amine: Similar structure but with an ethyl group instead of an ethenyl group.
6-Aminoquinoline: Lacks the ethenyl group but has an amine group at the 6th position.
Uniqueness: 5-Ethenylisoquinolin-6-amine is unique due to the presence of both an ethenyl group and an amine group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
5-ethenylisoquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-9-10-5-6-13-7-8(10)3-4-11(9)12/h2-7H,1,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVMAZPBWMVXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC2=C1C=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658129 | |
Record name | 5-Ethenylisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566944-01-2 | |
Record name | 5-Ethenylisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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